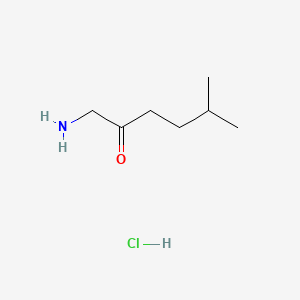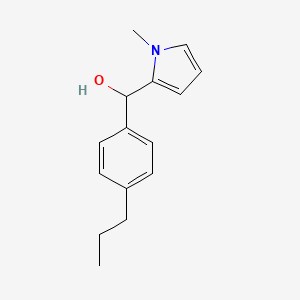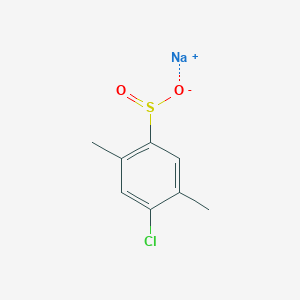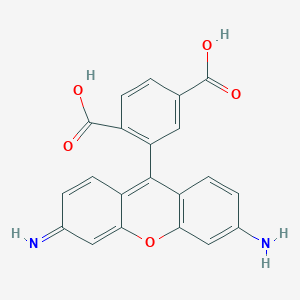
2-(3-Amino-6-imino-xanthen-9-yl)terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core, which is a type of aromatic system, and additional functional groups that contribute to its reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the xanthylium core, followed by the introduction of amino groups and carboxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the xanthylium core.
Reduction: This process can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in aromatic systems, substitution reactions can replace specific groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
Xanthylium derivatives: Compounds with similar core structures but different functional groups.
Aminobenzoates: Compounds with amino and carboxyl groups attached to a benzene ring.
Uniqueness
4-carboxy-2-(3,6-diaminoxanthylium-9-yl)benzoate is unique due to its specific combination of functional groups and the xanthylium core. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
属性
分子式 |
C21H14N2O5 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
2-(3-amino-6-iminoxanthen-9-yl)terephthalic acid |
InChI |
InChI=1S/C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27/h1-9,22H,23H2,(H,24,25)(H,26,27) |
InChI 键 |
QQEYEWAWPJNTTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


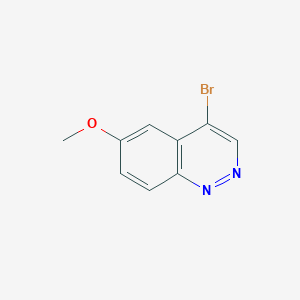
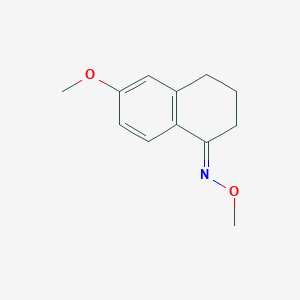
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
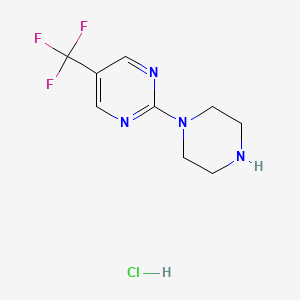
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)
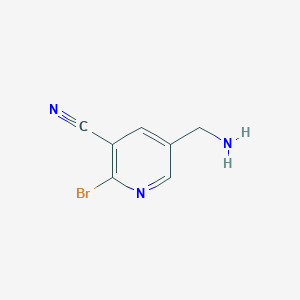
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
